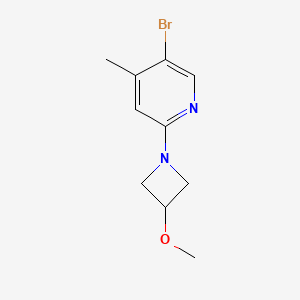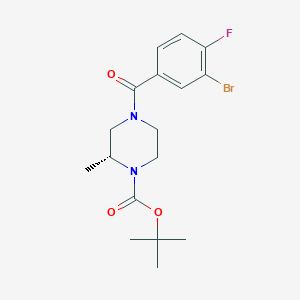
(R)-tert-butyl 4-((5-bromopyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-butyl 4-((5-bromopyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a piperazine ring, which is further substituted with a tert-butyl group and a carboxylate ester. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-((5-bromopyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of 2-methylpyridine to obtain 5-bromopyridine-2-carbaldehyde.
Piperazine Ring Formation: The bromopyridine intermediate is then reacted with tert-butyl 2-methylpiperazine-1-carboxylate under basic conditions to form the desired piperazine derivative.
Final Coupling Reaction: The final step involves the coupling of the piperazine derivative with the bromopyridine intermediate under suitable conditions to yield ®-tert-butyl 4-((5-bromopyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
®-tert-butyl 4-((5-bromopyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
科学的研究の応用
®-tert-butyl 4-((5-bromopyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) active agents.
Biological Studies: It serves as a probe in biological studies to investigate the function of various biological targets, such as receptors and enzymes.
Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.
Material Science:
作用機序
The mechanism of action of ®-tert-butyl 4-((5-bromopyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an agonist or antagonist of certain receptors, modulating their activity. The bromopyridine moiety can interact with specific binding sites on target proteins, while the piperazine ring can enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
®-tert-butyl 4-((5-chloropyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate: Similar structure with a chlorine atom instead of bromine.
®-tert-butyl 4-((5-fluoropyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate: Similar structure with a fluorine atom instead of bromine.
®-tert-butyl 4-((5-iodopyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of ®-tert-butyl 4-((5-bromopyridin-2-yl)methyl)-2-methylpiperazine-1-carboxylate lies in the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can influence the compound’s reactivity, binding affinity, and overall biological activity.
特性
IUPAC Name |
tert-butyl (2R)-4-[(5-bromopyridin-2-yl)methyl]-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-12-10-19(11-14-6-5-13(17)9-18-14)7-8-20(12)15(21)22-16(2,3)4/h5-6,9,12H,7-8,10-11H2,1-4H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWDDUJYWDMRRR-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














